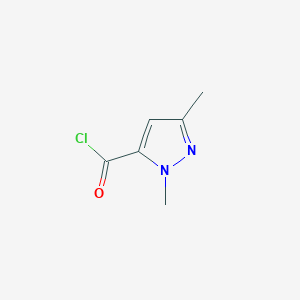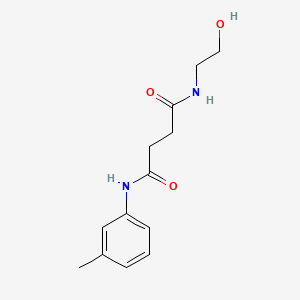
Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insights into the synthesis, structure, and properties of similar butanediamide derivatives. For instance, the structure of N,N'-bis(2-hydroxyphenyl)butanediamide has been determined, which consists of two 2-hydroxyphenyl moieties attached to the nitrogens of the butanediamide . This information can be used to infer aspects of the molecular structure of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of protected glycolic acid and selective alkylation reactions to produce enantiopure alpha-hydroxyacids, esters, or amides . Additionally, N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, which could potentially be applied to the synthesis of butanediamide derivatives . The versatility of these methods suggests that a similar approach could be used for synthesizing "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-".
Molecular Structure Analysis
The molecular structure of N,N'-bis(2-hydroxyphenyl)butanediamide provides a reference for analyzing the structure of butanediamide derivatives. The compound crystallizes in the monoclinic space group with specific cell dimensions, indicating a well-defined crystalline structure . This information is valuable for understanding the potential crystalline nature of "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-".
Chemical Reactions Analysis
The reactions of amines with formaldehyde or aryl aldehydes to produce imines and chalcones are relevant to the chemical behavior of butanediamide derivatives. These reactions demonstrate the reactivity of the amide group and the potential for further functionalization. The synthesis of a versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block also highlights the potential for creating complex molecules from simpler precursors, which could be applicable to the synthesis and modification of butanediamide derivatives.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-", they do provide insights into the properties of related compounds. For example, the crystalline structure of N,N'-bis(2-hydroxyphenyl)butanediamide suggests that similar butanediamide derivatives may also exhibit crystallinity. The reactivity of the compounds with various nucleophiles and electrophiles indicates that "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-" may have similar reactivity patterns, which would influence its physical and chemical properties.
Aplicaciones Científicas De Investigación
Phytochemical Investigations and Biological Activities
Phytochemical investigations have identified butanediamide derivatives in natural sources, such as Salvadora persica, showing significant biological activities. For example, these compounds exhibit inhibitory effects on human collagen-induced platelet aggregation and moderate antibacterial activity against Escherichia coli (Khalil, 2006).
Material Science and Membrane Technology
In material science, derivatives of butanediamide have been utilized in the synthesis and characterization of novel polymers and composite membranes. These materials are investigated for their desalination capabilities, showcasing significant salt rejection rates and antifouling properties, making them valuable in water treatment applications (Padaki et al., 2013).
Antifungal and Antibacterial Studies
Several studies have synthesized butanediamide analogues to test their antifungal and antibacterial properties. These compounds show promising activities against various Candida species, offering potential avenues for developing new antifungal agents (Dama et al., 2013).
Anion Recognition
Research into anion recognition has led to the development of N,N'-diarylalkanediamides from aliphatic dicarboxylic acids. These compounds have been studied for their selective fluoride recognition capabilities, highlighting their potential in chemical sensing applications (Wagner-Wysiecka & Łukasik, 2012).
Organic Synthesis and Chemical Kinetics
In organic chemistry, butanediamide derivatives have been employed in studying urethane reaction kinetics, providing valuable insights into reaction mechanisms and thermodynamic parameters (Yang, 2012). Additionally, their role in synthesizing complex organic compounds and ligands for metal complexes has been explored, contributing to advancements in synthetic methodologies and material science (Shiekh et al., 2014).
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-3-2-4-11(9-10)15-13(18)6-5-12(17)14-7-8-16/h2-4,9,16H,5-8H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIMRPMULTZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169000 |
Source


|
| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |
CAS RN |
171088-68-9 |
Source


|
| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171088689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


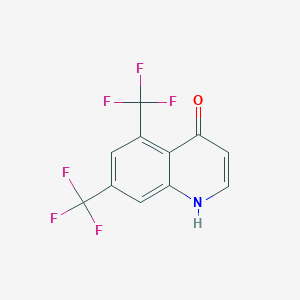
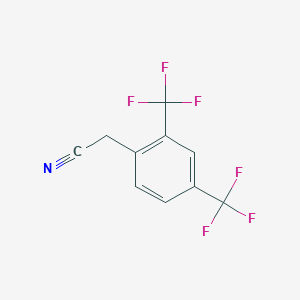
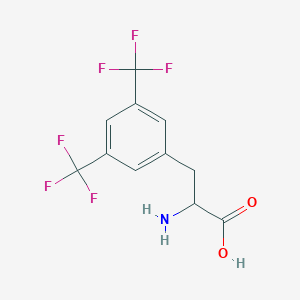


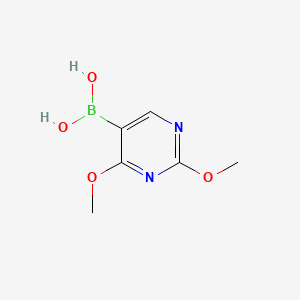

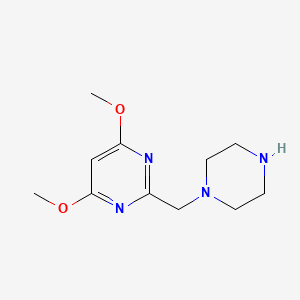

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)
